Oxan-4-yl carbonochloridate chemical structure and analysis
Oxan-4-yl carbonochloridate chemical structure and analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of Oxan-4-yl Carbonochloridate
This guide provides a comprehensive technical overview of Oxan-4-yl carbonochloridate, a key reagent in contemporary organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, critical analytical methodologies for its characterization, and the underlying scientific principles that govern these techniques. Our focus is on delivering field-proven insights and robust protocols that ensure data integrity and reproducibility.
Chemical Identity and Structural Properties
Oxan-4-yl carbonochloridate, also known as tetrahydro-2H-pyran-4-yl carbonochloridate, is a bifunctional molecule featuring a saturated oxane (tetrahydropyran) ring and a reactive carbonochloridate (chloroformate) group.[1] This unique combination makes it a valuable building block for introducing the oxane moiety into target molecules, a common strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability.
The core structure consists of a six-membered heterocyclic oxane ring, which predominantly adopts a stable chair conformation. The carbonochloridate functional group is attached at the 4-position of this ring.[1] The carbonyl carbon of the chloroformate group is highly electrophilic, a direct consequence of the strong electron-withdrawing effects of the adjacent chlorine and oxygen atoms, rendering the molecule highly susceptible to nucleophilic attack. This reactivity is the basis of its utility in synthesis but also necessitates careful handling and analytical considerations.
Table 1: Physicochemical and Identification Parameters [1][2]
| Parameter | Value |
| IUPAC Name | oxan-4-yl carbonochloridate |
| CAS Registry Number | 89641-80-5 |
| Molecular Formula | C₆H₉ClO₃ |
| Molecular Weight | 164.59 g/mol |
| SMILES Notation | C1COCCC1OC(=O)Cl |
| InChI Key | LXPXWKCKQMBYBS-UHFFFAOYSA-N |
| Predicted XlogP | 1.6 |
Strategic Analytical Workflow
A robust analytical strategy for Oxan-4-yl carbonochloridate and related reactive intermediates is crucial for quality control, reaction monitoring, and stability assessment. The choice of technique is dictated by the specific information required, from structural confirmation to purity analysis.
Caption: General analytical workflow for Oxan-4-yl carbonochloridate.
Spectroscopic Characterization
Spectroscopic methods provide unambiguous structural confirmation and are the cornerstone of identity testing for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of the molecule. High-contrast spectra are essential for accurate interpretation.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.
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Causality: The protons on the oxane ring are split into distinct signals due to their axial or equatorial positions and their proximity to the ring oxygen and the electron-withdrawing chloroformate group. The proton at the C4 position (methine proton, -CH-O(C=O)Cl) is expected to be the most downfield-shifted ring proton due to direct attachment to the electronegative oxygen of the chloroformate. Protons on carbons adjacent to the ring oxygen (C2, C6) will also be shifted downfield relative to those at C3 and C5.
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
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Causality: The most deshielded carbon is the carbonyl carbon of the chloroformate group, typically appearing well above 150 ppm. The C4 carbon, directly attached to the chloroformate oxygen, will be the most downfield signal among the aliphatic carbons. The carbons adjacent to the ring oxygen (C2, C6) will appear at a lower field than the C3 and C5 carbons.
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Table 2: Predicted NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings / Notes |
| Carbonyl (C=O) | - | ~150-155 | Highly deshielded due to Cl and O. |
| C4-H | 4.8 - 5.1 | ~75-80 | Multiplet, deshielded by -O(C=O)Cl. |
| C2/C6-H (axial/eq) | 3.8 - 4.1 | ~65-70 | Multiplets, deshielded by ring oxygen. |
| C3/C5-H (axial/eq) | 1.8 - 2.2 | ~30-35 | Multiplets, more shielded positions. |
Protocol: NMR Sample Preparation
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System Validation: Ensure the NMR spectrometer is properly calibrated using a standard sample (e.g., chloroform-d).[3]
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Sample Preparation: Accurately weigh 5-10 mg of Oxan-4-yl carbonochloridate into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃), which is a common solvent for this type of analysis.[3][4] The molecule's moderate LogP suggests good solubility.[1]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
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Mixing: Cap the tube and gently invert several times to ensure complete dissolution. The sample is moisture-sensitive, so this should be done efficiently.
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Acquisition: Acquire ¹H, ¹³C, and, if necessary for full structural assignment, 2D correlation spectra (e.g., HSQC, HMBC).
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for confirming the presence of the key chloroformate functional group.
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Causality: The primary diagnostic absorption band for Oxan-4-yl carbonochloridate is the intense C=O (carbonyl) stretching vibration. For chloroformates, this band appears at a characteristically high frequency (typically 1770-1785 cm⁻¹) compared to other carbonyl compounds like esters (~1735-1750 cm⁻¹) or ketones (~1715 cm⁻¹). This shift to a higher wavenumber is due to the inductive electron-withdrawing effect of the highly electronegative chlorine atom, which strengthens and shortens the C=O double bond. Additional key bands include the C-O-C stretching of the oxane ring and the C-Cl stretch.[5][6]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Chloroformate) | 1775 - 1785 | Strong, Sharp | High frequency due to -Cl inductive effect.[5][6] |
| C-O-C Stretch (Ether) | 1080 - 1150 | Strong | Characteristic of the oxane ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | CH₂ groups of the oxane ring. |
| C-Cl Stretch | 750 - 800 | Medium-Strong | Associated with the chloroformate group. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, further confirming the molecule's identity.
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Causality: When subjected to ionization (e.g., Electrospray Ionization - ESI, or Electron Impact - EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for acyl halides include the loss of the halogen or the entire halo-carbonyl group. For Oxan-4-yl carbonochloridate, key fragments would likely arise from the loss of a chlorine radical (Cl•) or the neutral loss of carbonyl chloride (phosgene, COCl₂), or the entire chloroformate group. Derivatization may be used to enhance signal intensity or create more predictable fragmentation patterns for certain analyses.[7][8][9]
Table 4: Predicted Mass Spectrometry Fragments (ESI-MS) [2]
| Adduct / Fragment | Predicted m/z | Formula |
| [M+H]⁺ | 165.03 | [C₆H₁₀ClO₃]⁺ |
| [M+Na]⁺ | 187.01 | [C₆H₉ClNaO₃]⁺ |
| [M-Cl]⁺ | 129.05 | [C₆H₉O₃]⁺ |
| [Oxan-4-yl]⁺ | 85.06 | [C₅H₉O]⁺ |
Chromatographic Purity Analysis
Chromatographic methods are essential for determining the purity of Oxan-4-yl carbonochloridate and identifying any process-related impurities or degradation products.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. However, the analysis of acyl halides like Oxan-4-yl carbonochloridate presents specific challenges.
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Expert Insight: Acyl halides are notoriously sensitive to moisture and can be thermally labile, potentially leading to decomposition on the GC column.[10] The primary impurity is often the corresponding carboxylic acid (formed by hydrolysis), which can be difficult to separate from the acyl halide itself.[10] To overcome these issues, two main strategies are employed:
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Direct Injection: Using a robust, inert column and carefully controlled, moisture-free conditions. This requires meticulous sample handling in a glove bag or dry environment.[10]
-
Derivatization: Converting the reactive acyl chloride into a more stable and volatile derivative, such as an ester or an amide, prior to injection.[11][12][13][14] This is often the more reliable method for quantitative analysis as it mitigates on-column degradation.
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- 9. A new derivative for oxosteroid analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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